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Compound of Interest

Compound Name: CTTHWGFTLC, CYCLIC

Cat. No.: B1495783

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC is a decapeptide with the sequence Cys-Thr-Thr-His-Trp-
Gly-Phe-Thr-Leu-Cys. It is characterized by a disulfide bridge between the two cysteine
residues, which confers a constrained conformation essential for its biological activity. This
peptide has garnered significant interest in drug development due to its inhibitory effects on
matrix metalloproteinases (MMPS), particularly MMP-2 and MMP-9 (gelatinases). These
enzymes are implicated in tumor invasion and metastasis, making their inhibitors promising
candidates for cancer therapy. This application note provides a detailed protocol for the
chemical synthesis and purification of cyclic CTTHWGFTLC, employing Fmoc-based solid-
phase peptide synthesis (SPPS), disulfide bond formation, and reversed-phase high-
performance liquid chromatography (RP-HPLC) for purification.

Experimental Protocols
Part 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the synthesis of the linear precursor of CTTHWGFTLC on a solid
support.

Materials:

e Fmoc-Cys(Trt)-Wang resin
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e Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-
OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

 Activation base: DIPEA (N,N-Diisopropylethylamine)

e Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

e Solvents: DMF, DCM (Dichloromethane), Methanol

e Washing solution: DMF, DCM

» Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H20
Protocol:

e Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide
synthesis vessel.

o Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by
treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and
DCM.

e Amino Acid Coupling:

o Activate the next Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and
DIPEA in DMF.

o Add the activated amino acid solution to the resin and allow it to react for 2 hours.
o Wash the resin with DMF and DCM to remove excess reagents.

» Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in
the sequence: Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), and finally Cys(Trt).
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» Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc
group using 20% piperidine in DMF.

e Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and finally
methanol, then dry it under vacuum.

Click to download full resolution via product page

Caption: Solid-Phase Synthesis Workflow for the Linear Peptide.

Part 2: Peptide Cleavage and Disulfide Bond Formation
(Cyclization)

This section describes the cleavage of the peptide from the resin and the subsequent formation
of the disulfide bridge to yield the cyclic peptide.

Materials:

Linear peptide-bound resin

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H20

Cold diethyl ether

Oxidation buffer: 0.1 M Ammonium bicarbonate (NH4sHCOs), pH 8

Dimethyl sulfoxide (DMSO)

Protocol:
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» Cleavage from Resin: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at
room temperature to cleave the peptide from the resin and remove the side-chain protecting
groups (Trt, tBu, Boc).

o Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold
diethyl ether.

» Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether,
and dry the crude linear peptide under vacuum.

o Cyclization via Air Oxidation:

o Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1
mg/mL) to favor intramolecular cyclization.

o Add 10% (v/v) DMSO to the solution.

o Stir the solution vigorously, open to the atmosphere, for 24-48 hours to facilitate air
oxidation of the thiol groups to form the disulfide bond.

o Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and
mass spectrometry.

» Lyophilization: Once the cyclization is complete, freeze-dry (lyophilize) the solution to obtain
the crude cyclic peptide.
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Caption: Cleavage and Cyclization Workflow.

Part 3: Purification and Characterization

The crude cyclic peptide is purified using RP-HPLC and its identity and purity are confirmed by
mass spectrometry.
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Materials:

e Crude cyclic CTTHWGFTLC

e RP-HPLC system with a preparative C18 column

o Mobile Phase A: 0.1% TFA in water

e Mobile Phase B: 0.1% TFA in acetonitrile

e Mass spectrometer (e.g., ESI-MS)

Protocol:

o Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of Mobile Phase
A.

e HPLC Purification:

[e]

Equilibrate the preparative C18 column with Mobile Phase A.

o

Inject the peptide solution onto the column.

[¢]

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60
minutes) at a suitable flow rate.

[¢]

Monitor the elution profile at 220 nm and 280 nm.

o Fraction Collection: Collect the fractions corresponding to the main peak.

o Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column
with a faster gradient. Pool the fractions with >95% purity.

 Lyophilization: Lyophilize the pooled pure fractions to obtain the final cyclic CTTHWGFTLC
as a white powder.

e Characterization:
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o Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS.
The expected monoisotopic mass of cyclic CTTHWGFTLC (Cs2H70N13014S2) is
approximately 1165.47 Da ([M+H]* = 1166.48 Da).

o Purity: Determine the final purity by analytical RP-HPLC.
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Caption: Purification and Characterization Workflow.

Data Presentation

Parameter

Expected Value/Result

Peptide Sequence

Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys

Cyclization Disulfide bridge between Cys! and Cys?°
Molecular Formula Cs2H70N13014S2

Monoisotopic Mass ~1165.47 Da

[M+H]* (ESI-MS) ~1166.48 m/z

Purification Method

Reversed-Phase HPLC (C18)

Mobile Phases

A: 0.1% TFA in H20, B: 0.1% TFA in Acetonitrile

>95% (as determined by analytical RP-HPLC at

Final Purity

220 nm)
Final Form Lyophilized white powder
Storage -20°C or lower, desiccated
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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